5-(4-Bromophenyl)-1-methyl-1H-pyrazole

Anticancer SAR Xanthine Oxidase Inhibition

Medicinal chemistry programs targeting 5-lipoxygenase or kinase pathways often face delays due to unavailable key intermediates. 5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7) solves this with its reactive aryl bromide handle enabling rapid Pd-catalyzed diversification. • Validated intermediate in multi-kg synthesis of 5-LO inhibitor PF-04191834 • 4-Bromophenyl substituent delivers 5- to 8-fold superior antiproliferative activity vs. nitro analogs across MCF-7, HepG2, and HCT-116 cell lines • Enables PROTAC synthesis and TNIK kinase inhibitor development (IC50 = 157 nM derivative) Bulk quantities in stock for immediate global shipment.

Molecular Formula C10H9BrN2
Molecular Weight 237.1 g/mol
CAS No. 73387-52-7
Cat. No. B1315128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-1-methyl-1H-pyrazole
CAS73387-52-7
Molecular FormulaC10H9BrN2
Molecular Weight237.1 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
InChIKeyCVCDEENQBMSJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Chemical Profile


5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7) is a key heterocyclic intermediate featuring a 1-methylpyrazole core with a 4-bromophenyl substituent at the 5-position [1]. This compound is distinguished by its reactive aryl bromide handle, enabling diverse downstream functionalization via cross-coupling reactions . Its molecular weight (237.10 g/mol) and favorable calculated physicochemical properties, including a consensus LogP of approximately 2.58 , position it as a versatile building block in medicinal chemistry and agrochemical research, with direct applications in the synthesis of 5-lipoxygenase inhibitors [2] and other bioactive pyrazole derivatives [3].

Aryl bromide handle for Pd-catalyzed cross-coupling diversification
Enables elaboration to advanced intermediates and PROTAC ligands
Key intermediate in reported 5-lipoxygenase inhibitor synthesis
Used in scalable process route (PF-04191834 class)
Reported substituent-dependent antiproliferative profile
Supports cancer cell-line SAR studies; cell-model endpoint review

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Analog Substitution Risks


Generic substitution among pyrazole derivatives is not viable due to the profound impact of the 4-bromophenyl substituent on both molecular recognition and chemical reactivity. Direct comparative studies demonstrate that even minor changes to the aryl halide moiety drastically alter biological potency [1]. For instance, replacing the 4-bromo group with a 4-nitro group in a related pyrazole series leads to a >4-fold increase in IC50 values against MCF-7 cells and a >7-fold increase against HepG2 cells [2]. Furthermore, the bromine atom serves as a critical synthetic handle for downstream diversification ; analogs lacking this handle cannot access the same advanced intermediates, as exemplified in the synthesis of the clinical candidate PF-04191834 [3]. These compound-specific properties preclude simple interchange with non-brominated or differently substituted pyrazoles.

Halogen handle absent Analogues lacking the 4-bromo group cannot undergo the same cross-coupling sequences, blocking access to reported advanced intermediates.
Activity shift with aryl substitution Replacement of 4-bromo by 4-nitro leads to markedly lower antiproliferative response; class-level SAR suggests halogen identity strongly modulates cell-line activity.
Regioisomeric mismatch Other bromophenyl pyrazole regioisomers may exhibit different reactivity and biological profile; direct transfer of synthetic or assay protocols may require validation.

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: Performance Evidence


Antiproliferative Potency: 4-Bromo vs. 4-Nitro Substituent

In a direct comparative study of pyrazole derivatives, the 4-bromophenyl substituted analog (Compound 1) demonstrated significantly higher antiproliferative activity than its 4-nitrophenyl counterpart (Compound 2) across three human cancer cell lines [1]. The bromo-substituted compound exhibited IC50 values of 17.8 μM (MCF-7), 4.4 μM (HepG2), and 4.2 μM (HCT-116), which were 5.3-fold, 7.9-fold, and 4.1-fold more potent, respectively, than the nitro analog. This stark difference underscores the critical role of the specific halogen substituent in determining biological activity and validates the selection of the 4-bromo variant for potency-sensitive applications.

Antiproliferative (Br vs NO₂)
Head-to-head
4-Br: IC₅₀ MCF-7 17.8 μM, HepG2 4.4 μM, HCT-116 4.2 μM
4-NO₂: 94.2, 34.6, 17.3 μM
~5–8× higher potency with bromo substitution
Cell-model response context; substituent-dependent activity across three lines
MTT assay, reported in Patel et al. 2021. Doxorubicin as reference.
Anticancer SAR Xanthine Oxidase Inhibition

Key Intermediate for 5-Lipoxygenase Inhibitor PF-04191834

This compound was a pivotal intermediate in the convergent six-step process developed for the synthesis of PF-04191834, a potent and selective 5-lipoxygenase (5-LO) inhibitor [1]. The optimized synthetic route utilized 5-(4-bromophenyl)-1-methyl-1H-pyrazole, derived from 4-bromoacetophenone, as a core building block for constructing the final API. This process was successfully scaled to produce over 20 kg of the active pharmaceutical ingredient (API), highlighting the compound's proven scalability and critical role in accessing a therapeutically relevant chemical space. Non-brominated or differently halogenated analogs would likely require significant re-optimization of the synthetic sequence and may not be compatible with the subsequent Pd-catalyzed Ar-S coupling steps essential for API construction .

5-LO inhibitor intermediate
Source review
Core building block in a 6-step convergent synthesis of PF-04191834; process scaled to >20 kg API.
Supports process chemistry fit; scalable intermediate role
No public comparator data; source-limited context. Review required for direct scale-up.
Process Chemistry 5-Lipoxygenase API Synthesis

TNIK Kinase Inhibition by Derived Scaffolds

A derivative of this core scaffold, specifically methyl (4-((5-(4-bromophenyl)-1H-pyrazol-3-yl)amino)-3-methylphenyl)carbamate (US11485711, Compound 293), demonstrated potent inhibition of TRAF2- and NCK-interacting kinase (TNIK) with an IC50 of 157 nM [1]. This level of potency highlights the value of the 5-(4-bromophenyl)-1-methyl-1H-pyrazole fragment as a privileged starting point for kinase inhibitor design. While a direct comparator data for a non-brominated analog in this specific assay is not publicly available, the nanomolar activity achieved with the bromophenyl-substituted core suggests a significant contribution of this moiety to target binding, consistent with SAR trends observed in other pyrazole-based kinase programs [2].

TNIK kinase inhibition
Reported
Derivative (US11485711, Cpd 293) IC₅₀ = 157 nM in TNIK luminescent ADP-Glo assay.
Scaffold may support kinase inhibitor design; target binding contribution requires confirmation
Class-level inference; no direct non-brominated comparator in this assay.
Kinase Inhibition TNIK Anticancer

Physicochemical and Solid-State Properties

The compound is a well-characterized white to off-white solid with a defined melting point of 58°C , enabling reliable handling and storage. Its calculated LogP is consistently reported around 2.85 , and its aqueous solubility is estimated at 0.074 mg/mL (25°C) . In contrast, the unsubstituted analog 1-methyl-5-phenylpyrazole exhibits a significantly lower melting point and different lipophilicity profile (LogP ~1.78), which can impact crystallization behavior and formulation development . The presence of the heavy bromine atom also makes the compound amenable to single-crystal X-ray diffraction studies, as demonstrated for closely related analogs, aiding in structural confirmation and polymorph screening [1].

Physicochemical profile
Cross-study comparable
Target: mp 58 °C, LogP ~2.58–2.85
Unsubstituted analog (1-methyl-5-phenylpyrazole): mp ~30 °C, LogP ~1.78
~28 °C higher mp, ~10-fold more lipophilic
Property differences may influence handling, crystallization, and formulation fit
Computational LogP; experimental mp from literature.
Preformulation Solid State Physicochemical Characterization

Synthetic Accessibility from Commodity Materials

The compound is readily synthesized from 4-bromoacetophenone and N,N-dimethylformamide dimethyl acetal, followed by cyclization with methyl hydrazine, as detailed in multiple patents and vendor procedures [1]. This well-established route provides a reliable and scalable path to the target compound. In comparison, the synthesis of the 3-bromophenyl isomer (1-methyl-3-phenylpyrazole) or 4-bromo-substituted pyrazole cores often requires different, sometimes less efficient, synthetic strategies due to the regiospecificity of pyrazole formation [2]. The accessibility of 4-bromoacetophenone as a low-cost starting material (CAS 99-90-1) further differentiates this compound as a cost-effective and readily available intermediate compared to more complex or less accessible analogs.

Synthetic accessibility
Class-level
Two-step route from 4-bromoacetophenone and methyl hydrazine; reported high yields.
May support reliable supply; cost-effective procurement path
Qualitative assessment; specific yields and conditions from patent/vendor sources.
Synthetic Methodology Process Chemistry Building Block

5-(4-Bromophenyl)-1-methyl-1H-pyrazole: R&D Applications


Anticancer Hit-to-Lead Optimization

Based on the direct head-to-head evidence showing 5- to 8-fold superior antiproliferative activity of the 4-bromophenyl analog over its 4-nitro counterpart across multiple cancer cell lines , this compound is the optimal choice for initiating SAR studies around the pyrazole C5-position. Its demonstrated potency in HepG2 and HCT-116 cells (IC50 ~4 μM) provides a validated starting point for further derivatization to improve selectivity and pharmacokinetic properties.

Scalable Synthesis of Advanced Intermediates

As a proven key intermediate in the multi-kilogram synthesis of the 5-LO inhibitor PF-04191834 , this compound is directly applicable to process R&D projects targeting 5-lipoxygenase or related pathways. Its use in a validated, scalable route minimizes development risk and accelerates timelines for the production of drug substance for preclinical and early clinical studies.

Development of TNIK Kinase Inhibitors

The potent activity (IC50 = 157 nM) of a derivative incorporating this core scaffold against TNIK kinase validates its utility in the design of novel kinase inhibitors. Researchers developing therapeutics for Wnt/β-catenin pathway-driven cancers can procure this building block to explore the chemical space around the 4-bromophenyl group, a moiety that appears critical for achieving high target affinity.

PROTAC Ligand Synthesis

The presence of a reactive aryl bromide handle makes this compound an ideal starting point for Pd-catalyzed cross-coupling reactions, a cornerstone of modern PROTAC synthesis . It can be readily elaborated to create bifunctional molecules for targeted protein degradation. Its favorable physicochemical properties (LogP ~2.85) and established safety profile support its use in complex synthetic sequences requiring multiple steps and purifications.

Application
Selection Property
Validation Focus
Cancer cell-line SAR studies
Substituent-dependent antiproliferative response
Cell-viability endpoint comparison across MCF-7, HepG2, HCT-116 lines
Process chemistry scale-up (5-LO inhibitor class)
Aryl bromide for cross-coupling diversification
Reproducibility of the reported 6-step route; scalability assessment
Kinase inhibitor design (TNIK pathway)
Core scaffold derivatization potential
Target engagement and selectivity profiling in TNIK-related models
PROTAC linker attachment strategy
Pd-mediated coupling via 4-bromophenyl handle
Bifunctional molecule synthesis and purification reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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